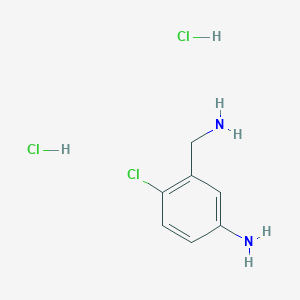

3-(Aminomethyl)-4-chloroaniline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-4-chloroaniline dihydrochloride (also known as S-(-)-3-(Aminomethyl)-4-chlorobenzylamine dihydrochloride) is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water, and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Photochemical Generation and Reactivity

- 4-Chloroaniline, related to 3-(Aminomethyl)-4-chloroaniline dihydrochloride, has been studied for its photochemical properties. When irradiated in polar solvents, it generates triplet phenyl cations, which can react with various substrates forming different products (Guizzardi et al., 2001).

Biodegradation of Chloroanilines

- Chloroanilines, including 3,4-dichloroaniline, are used in various industries, but are toxic and persistent pollutants. Research has isolated bacteria capable of degrading these compounds, which is crucial for bioremediation strategies (Kang & Kim, 2007).

Synthesis of Chemical Compounds

- The compound has applications in the synthesis of various chemical compounds, such as 1,6-hexanedione dihydrochlorides and related structures, useful in pharmaceutical chemistry (Agababyan et al., 2002).

Reductive Dehalogenation in Environmental Remediation

- Studies on chloroaniline-based compounds, including 3,4-dichloroaniline, have shown their biodegradation under certain conditions, which is significant for remediating contaminated environments (Kuhn & Suflita, 1989).

Electrochemical Studies

- Electrochemical studies of chloroanilines have provided insights into their behavior and potential applications in electrochemical processes (Kádár et al., 2001).

Photovoltaic Applications

- Derivatives of chloroanilines have been investigated for their use in organic–inorganic photodiode fabrication, highlighting their potential in the field of renewable energy (Zeyada et al., 2016).

Agricultural Impact Studies

- The uptake and impact of dichloroaniline on crops like maize under different environmental conditions have been studied, important for understanding its environmental and agricultural implications (Droulia & Odos, 2013).

properties

IUPAC Name |

3-(aminomethyl)-4-chloroaniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.2ClH/c8-7-2-1-6(10)3-5(7)4-9;;/h1-3H,4,9-10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDBHKHMWWADKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CN)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-4-chloroaniline dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2382231.png)

![1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2382237.png)

![7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382238.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2382246.png)

![(2S,3R,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B2382247.png)

![N-cyclopentyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2382248.png)

![1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2382250.png)

![[5-Ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B2382254.png)